3',4'-Dihydroxyetoposide

Description

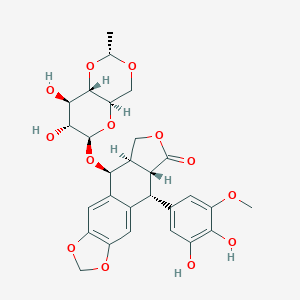

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOJPLOJEPTJMM-FMEAWWTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905158 | |

| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100007-54-3, 113566-41-9 | |

| Record name | 3',4'-Dihydroxyetoposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-O-DEMETHYLETOPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 3 ,4 Dihydroxyetoposide

Strategies for De Novo Synthesis of 3',4'-Dihydroxyetoposide

A complete de novo or total synthesis of this compound, starting from simple, achiral building blocks, is a formidable challenge due to the molecule's intricate structure, which includes four contiguous stereocenters in the aglycone core and a stereochemically complex glycosidic linkage. Consequently, reports of direct de novo total synthesis of this compound are not prevalent in the scientific literature.

However, a theoretical approach can be conceptualized based on the established total syntheses of its parent compounds, podophyllotoxin (B1678966) and etoposide (B1684455). acs.orgresearchgate.netnih.gov Such a strategy would logically involve:

Asymmetric Synthesis of the Lignan (B3055560) Core: The initial and most critical phase would be the construction of the aryltetralin lignan skeleton. This requires precise control over the relative and absolute stereochemistry at positions C-1, C-2, C-3, and C-4. Various strategies have been developed for the synthesis of podophyllotoxin, including cascade reactions and the use of chiral auxiliaries to set the desired stereochemistry. acs.orgrsc.org For this compound, this would necessitate using a starting aromatic aldehyde with two protected hydroxyl groups in place of the 3,4,5-trimethoxy pattern, or performing a demethylation/protection sequence at a later stage.

Formation of the trans-Lactone: A crucial stereochemical feature of etoposide and its active derivatives is the trans-fusion of the γ-lactone ring. Synthetically, this is often challenging as the cis-fused isomer (picropodophyllin structure) is thermodynamically more stable. researchgate.net Synthetic routes frequently produce the cis-isomer first, followed by a base-catalyzed epimerization at C-2 to yield the desired trans-lactone. researchgate.net

Stereoselective Glycosylation: The final key step would be the coupling of the synthesized aglycone with a protected glucose derivative. This glycosidation must form the β-anomer with high selectivity to achieve the correct stereochemistry of etoposide. acs.orgnih.gov

The significant number of steps and the challenges associated with maintaining stereochemical integrity throughout the process make de novo synthesis commercially and practically unfeasible compared to semisynthetic methods. nih.gov

Semisynthetic Routes from Etoposide Precursors

Semisynthesis, starting from the readily available drug etoposide, is the most practical and widely employed method for obtaining this compound. This approach circumvents the difficulties of building the complex core structure from scratch. The primary transformation is the selective O-demethylation of the methoxy (B1213986) group at the 3'-position of the pendant aromatic E-ring of etoposide.

This conversion can be achieved through chemical methods that target the cleavage of aryl methyl ethers. A documented laboratory procedure involves the oxidation of etoposide using a chemical oxidant. For instance, treatment of etoposide with sodium metaperiodate (NaIO₄) leads to the formation of etoposide quinone, a reaction that proceeds through the unstable this compound intermediate. nih.gov Careful control of reaction conditions is necessary to isolate the catechol before it undergoes further oxidation.

| Starting Material | Reagent(s) | Key Transformation | Product | Reference(s) |

| Etoposide | Sodium metaperiodate (NaIO₄) | Oxidative O-demethylation | This compound (intermediate) | nih.gov |

This interactive table summarizes a key semisynthetic transformation.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a highly specific and mild alternative to traditional chemical methods for generating this compound. These methods leverage the catalytic activity of enzymes known to be involved in the metabolism of etoposide in humans. iiarjournals.orgnih.gov

The most prominent enzymatic route is the O-demethylation catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5 . nih.govresearchgate.net These enzymes, present in human liver microsomes, are primarily responsible for the metabolic conversion of etoposide to its catechol derivative in vivo. iiarjournals.orgnih.gov For synthetic purposes, recombinant CYP enzymes can be used in controlled bioreactor systems.

Other enzymatic systems have also been shown to effectively catalyze this transformation:

Laccases: These copper-containing oxidase enzymes can perform demethylation on phenolic compounds. Studies have demonstrated that laccase can degrade etoposide, with mass spectrometry suggesting a degradation mechanism that includes demethylation. dntb.gov.uaresearchgate.net

Peroxidases: Enzymes like myeloperoxidase (MPO), found in myeloid progenitor cells, can catalyze the one-electron oxidation of the phenolic group on etoposide, which can lead to the formation of the catechol and subsequently the semiquinone radical. nih.gov

These biocatalytic conversions are advantageous due to their high selectivity, avoiding the need for protecting groups and reducing the formation of unwanted byproducts.

| Enzyme System | Source / Type | Transformation | Reference(s) |

| Cytochrome P450 3A4/3A5 | Human liver microsomes, Recombinant | O-demethylation at C-3' | nih.govnih.govnih.gov |

| Laccase | Fungal (e.g., from Trametes versicolor) | Oxidative demethylation | dntb.gov.uaresearchgate.net |

| Myeloperoxidase (MPO) | Human myeloid cells | Oxidative conversion | nih.gov |

This interactive table compares different chemoenzymatic approaches to synthesize this compound.

Derivatization Strategies for Analog Development and Research Probes

The 3',4'-dihydroxy (catechol) moiety in this compound is a chemically reactive functional group that serves as a key handle for further derivatization. These modifications are crucial for developing analogs with potentially altered biological activity and for creating research probes to investigate its mechanism of action.

The most significant and studied derivative is etoposide quinone . The catechol is readily oxidized to the corresponding ortho-quinone, a highly reactive electrophile. nih.govresearchgate.net This oxidation can occur enzymatically in vivo or be achieved synthetically using mild oxidizing agents. nih.govacs.org Etoposide quinone is itself a potent topoisomerase II poison and is implicated in the cardiotoxicity and leukemogenic side effects of etoposide therapy. nih.govnih.gov Its synthesis is therefore important for toxicological and mechanistic studies.

Other potential derivatization strategies for the catechol group, based on standard organic chemistry, include:

Selective Alkylation/Acylation: The two hydroxyl groups can be selectively protected or modified to produce ethers or esters, which can modulate the compound's solubility, stability, and cell permeability.

Formation of Cyclic Adducts: The adjacent hydroxyls can react with aldehydes or ketones to form cyclic acetals or ketals. This strategy is often used to protect catechol groups or to create rigid analogs for structure-activity relationship (SAR) studies.

Metal Chelation: Catechols are excellent chelators for various metal ions. This property could be exploited to develop metal-containing derivatives or probes.

| Derivative | Starting Material | Reagent(s) / Method | Purpose of Derivatization | Reference(s) |

| Etoposide Quinone | This compound | Cellular oxidases, NaIO₄ | Mechanistic studies, toxicological evaluation | nih.govnih.govacs.org |

| Etoposide Quinone | Etoposide | Sodium metaperiodate (NaIO₄) | Direct synthesis via catechol intermediate | nih.gov |

This interactive table highlights key derivatization reactions.

Metabolic Pathways and Biotransformation of 3 ,4 Dihydroxyetoposide

Enzymatic Formation from Etoposide (B1684455)

The primary route of formation for 3',4'-dihydroxyetoposide from its parent compound, etoposide, is through O-demethylation of the dimethoxyphenolic E ring. oup.com This reaction is a classic Phase I metabolic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov

Extensive research has identified CYP3A4 as the principal enzyme responsible for this conversion in the human liver. oup.comresearchgate.netpsu.edu Studies using human liver microsomes and recombinant CYP isoforms have consistently demonstrated the predominant role of CYP3A4 in the 3'-demethylation of etoposide. researchgate.net The formation of this compound is dependent on the presence of NADPH and molecular oxygen, which are characteristic requirements for CYP-mediated monooxygenase reactions. nih.gov

While CYP3A4 is the major contributor, CYP3A5 has also been shown to be involved in the metabolism of etoposide to its catechol form, particularly at therapeutic concentrations of the free drug. researchgate.netpsu.edu Other CYP isoforms, such as CYP1A2 and CYP2E1, have been suggested to have minor roles, but their contribution is considered significantly less than that of the CYP3A family. researchgate.net

The enzymatic kinetics of this transformation have been a subject of investigation. The following table summarizes the kinetic parameters for the formation of this compound (etoposide catechol) from etoposide by the major contributing CYP enzymes.

| Enzyme | Km (μM) | Vmax (pmol of catechol/min/nmol of P450) |

|---|---|---|

| CYP3A4 | 77.7 ± 27.8 | 314 ± 84 |

| CYP3A5 | 13.9 ± 3.1 | 19.4 ± 0.4 |

Kinetic parameters for the formation of etoposide catechol by recombinant P450s. researchgate.netpsu.edu

Further Metabolic Transformations and Metabolite Identification

Once formed, this compound is not an end-stage metabolite but rather a reactive intermediate that undergoes further biotransformation. The primary subsequent metabolic pathway involves oxidation of the catechol moiety. This process leads to the formation of highly reactive species, namely a semiquinone radical and an ortho-quinone (etoposide quinone or VP-16-Q). nih.govnih.gov

The generation of these metabolites has been confirmed through various analytical techniques, including electron spin resonance spectroscopy, which has been instrumental in identifying the transient semiquinone radical. nih.gov The formation of the etoposide ortho-quinone is a critical step, as this metabolite is implicated in both the cytotoxic and potentially genotoxic effects of etoposide. nih.govpitt.edu

In addition to oxidation, this compound and its parent compound can undergo Phase II conjugation reactions. These include glucuronidation and glutathione (B108866) conjugation. oup.com While some studies suggest these conjugation reactions primarily inactivate the parent drug and its metabolites, the formation of a glutathione adduct of the etoposide ortho-quinone has been specifically identified in myeloperoxidase-expressing human myeloid leukemia HL60 cells. pitt.edu This indicates that conjugation can also occur after the formation of the reactive quinone species.

Role of Specific Enzyme Systems in this compound Metabolism

The enzymatic machinery responsible for the further metabolism of this compound is diverse. The oxidation of the catechol to the semiquinone and quinone forms can be catalyzed by the same cytochrome P450 enzymes that are involved in its initial formation from etoposide, such as CYP3A4. researchgate.net

However, other enzyme systems are also significant contributors to this oxidative activation. Peroxidases , particularly myeloperoxidase (MPO) , which is abundant in myeloid cells, can efficiently catalyze the conversion of etoposide to its quinone derivative. pitt.edu This is of particular interest in the context of therapy-related leukemias, which often arise from myeloid progenitor cells. Prostaglandin synthases have also been implicated in the conversion of etoposide to its O-demethylated metabolites.

The conjugation of etoposide and its metabolites is carried out by specific Phase II enzymes. UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1 , are responsible for the glucuronidation of these compounds. hmdb.caGlutathione S-transferases (GSTs) , including GSTT1 and GSTP1 , mediate the conjugation with glutathione, which is generally a detoxification pathway. researchgate.net

The following table summarizes the key enzymes involved in the metabolism of this compound.

| Metabolic Step | Enzyme System | Resulting Metabolite(s) |

|---|---|---|

| Oxidation | Cytochrome P450 (e.g., CYP3A4), Myeloperoxidase | Semiquinone radical, Etoposide ortho-quinone |

| Glucuronidation | UDP-glucuronosyltransferase (UGT1A1) | Glucuronide conjugates |

| Glutathione Conjugation | Glutathione S-transferases (GSTT1, GSTP1) | Glutathione adducts |

Enzyme systems involved in the further metabolism of this compound.

In Vitro and In Vivo Metabolic Profiling

The metabolic profile of etoposide, including the formation and subsequent transformation of this compound, has been studied in various experimental systems. In vitro studies using human and rat liver microsomes have been fundamental in elucidating the primary metabolic pathways and identifying the enzymes involved. nih.govnih.gov These studies have consistently shown the formation of the catechol metabolite and have been used to investigate the inhibitory effects of other drugs on etoposide metabolism. nih.gov The use of recombinant enzymes has allowed for the precise characterization of the kinetic parameters of individual CYP isoforms. researchgate.netpsu.edu

Metabolite identification in these in vitro systems is typically achieved using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). psu.edu Electrochemical detection has also been employed for the specific and sensitive quantification of the catechol metabolite in plasma samples. nih.gov

In vivo metabolic profiling presents greater complexity. While the catechol metabolite has been detected in the plasma of patients treated with etoposide, it is often short-lived due to its reactivity and further metabolism. nih.gov Studies in cancer cell lines, such as U87 and U373 glioblastoma cells, have utilized untargeted metabolomics to map the broader metabolic changes induced by etoposide treatment. flinders.edu.au These studies have revealed significant dysregulation in various metabolic pathways, including amino acid and polyamine metabolism, providing a more global view of the cellular response to the drug and its metabolites. flinders.edu.au

The challenge of in vitro-in vivo extrapolation (IVIVE) is a significant consideration in metabolic studies. While in vitro systems are invaluable for mechanistic understanding, predicting the precise in vivo concentrations and effects of metabolites remains an area of active research.

Impact of Metabolic Status on Biological Activity

The metabolic conversion of etoposide to this compound and its subsequent metabolites has a profound impact on the drug's biological activity. The catechol and quinone metabolites are not simply detoxification products; they are highly reactive molecules with significant cytotoxic potential. nih.govnih.gov

However, this enhanced reactivity also has a darker side. The same reactive metabolites that contribute to killing cancer cells are also implicated in the development of therapy-related secondary leukemias. researchgate.netpitt.edu The covalent binding of these metabolites to cellular macromolecules, including DNA and proteins, can lead to genotoxic events and chromosomal translocations, such as those involving the MLL gene, which are associated with leukemogenesis. researchgate.netpsu.edu

Therefore, the metabolic status of an individual, including the expression and activity of enzymes like CYP3A4, CYP3A5, and myeloperoxidase, can significantly influence the balance between the therapeutic and toxic effects of etoposide. A higher rate of conversion to the catechol and quinone metabolites could potentially lead to both enhanced antitumor activity and an increased risk of long-term adverse effects. The interplay between the activating (e.g., CYPs, peroxidases) and detoxifying (e.g., UGTs, GSTs) enzyme systems is a critical determinant of the ultimate biological outcome of etoposide therapy.

Molecular and Cellular Mechanisms of Action of 3 ,4 Dihydroxyetoposide

Interactions with DNA Topoisomerases

3',4'-Dihydroxyetoposide, a catechol derivative of etoposide (B1684455), exerts its cytotoxic effects primarily through its interaction with DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs) in the DNA backbone. The mechanism of action of this compound involves the stabilization of a ternary complex consisting of the drug, topoisomerase II, and DNA.

This stabilization prevents the re-ligation of the DNA strands, effectively trapping the enzyme in a covalent complex with the 5'-ends of the broken DNA. This leads to an accumulation of persistent DNA double-strand breaks, which are highly cytotoxic lesions. The formation of this stable ternary complex is a key step in the drug's mechanism, converting the essential topoisomerase II enzyme into a cellular poison that generates DNA damage.

Table 1: Key Interactions in the Ternary Complex

| Component | Role in the Complex Formation | Consequence of Interaction |

| This compound | Binds to the interface of topoisomerase II and DNA. | Prevents the re-ligation of the DNA double-strand break. |

| Topoisomerase II | Creates a transient double-strand break in the DNA. | Becomes covalently linked to the 5' ends of the broken DNA, forming a stable cleavage complex. |

| DNA | Serves as the substrate for topoisomerase II and the binding site for the drug-enzyme complex. | Accumulates persistent double-strand breaks. |

Induction of DNA Damage and Repair Pathways

The accumulation of persistent DNA double-strand breaks (DSBs) induced by this compound triggers a robust cellular DNA damage response (DDR). This response is a complex signaling network that senses the DNA lesions, signals their presence, and promotes either DNA repair or, if the damage is too extensive, programmed cell death (apoptosis).

Upon the formation of DSBs, sensor proteins, primarily the Mre11-Rad50-Nbs1 (MRN) complex, are recruited to the sites of damage. This recruitment leads to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR. Activated ATM then phosphorylates a multitude of downstream targets to orchestrate the cellular response.

A key downstream effector of ATM is the checkpoint kinase 2 (Chk2). ATM-mediated phosphorylation activates Chk2, which in turn phosphorylates other proteins involved in cell cycle control and DNA repair. Another important kinase that can be activated in response to DNA damage, particularly in the context of stalled replication forks, is the ATM and Rad3-related (ATR) kinase. While ATM is the primary responder to DSBs, ATR can also be activated, contributing to a comprehensive damage response. The activation of these pathways is critical in determining the ultimate fate of the cell.

Modulation of Cell Cycle Progression

The activation of the DNA damage response by this compound leads to a significant perturbation of the cell cycle. A primary consequence of the ATM/Chk2 pathway activation is the implementation of cell cycle checkpoints, which are crucial for preventing the propagation of damaged DNA to daughter cells.

The most prominent effect of this compound on the cell cycle is an arrest in the G2 phase, just before mitosis (M phase). This G2/M checkpoint is primarily regulated by the cyclin B1-Cdk1 complex, which is the master driver of mitotic entry. The DNA damage signal initiated by this compound leads to the inhibition of the cyclin B1-Cdk1 complex.

This inhibition is achieved through multiple mechanisms, including the ATM/Chk2-mediated phosphorylation and inactivation of Cdc25 phosphatases. Cdc25 phosphatases are responsible for removing inhibitory phosphates from Cdk1, and their inactivation prevents the activation of the cyclin B1-Cdk1 complex. This results in the cells being unable to transition from G2 to M phase, providing time for the cell to attempt DNA repair.

Apoptosis and Programmed Cell Death Induction

When the DNA damage induced by this compound is overwhelming and cannot be repaired, the cell activates programmed cell death, or apoptosis, to eliminate the damaged cell. This process is crucial for preventing the survival of cells with potentially oncogenic mutations. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, such as extensive DNA damage. This leads to changes in the mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. While less is known about the direct involvement of this pathway by this compound, topoisomerase II inhibitors can sensitize cells to death receptor-mediated apoptosis. This pathway involves the activation of initiator caspase-8, which can also cleave and activate effector caspases like caspase-3. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid, leading to its truncated form (tBid), which can then activate the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Table 2: Key Players in this compound-Induced Apoptosis

| Pathway | Key Initiator Caspase | Key Effector Caspase | Primary Trigger |

| Intrinsic (Mitochondrial) | Caspase-9 | Caspase-3 | Severe DNA damage leading to mitochondrial dysfunction. |

| Extrinsic (Death Receptor) | Caspase-8 | Caspase-3 | Potential sensitization to death receptor signaling. |

Oxidative Stress and Reactive Oxygen Species Generation

The mechanism of action of this compound is also associated with the generation of oxidative stress and an increase in intracellular reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2), are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids.

The generation of ROS by this compound is thought to occur through multiple mechanisms. The catechol moiety of this compound can undergo redox cycling, a process that can generate superoxide radicals. Furthermore, the interaction of the drug with cellular enzymes and the disruption of mitochondrial function can lead to an increase in electron leakage from the electron transport chain, a major source of cellular ROS.

This increase in ROS can contribute to the cytotoxicity of this compound in several ways. ROS can directly induce DNA damage, including single- and double-strand breaks, further exacerbating the DNA lesions caused by topoisomerase II inhibition. Additionally, elevated ROS levels can trigger apoptotic signaling pathways and modulate the activity of various signaling cascades involved in cell survival and death.

Signal Transduction Pathway Modulation

The cellular response to this compound involves the modulation of various signal transduction pathways that regulate cell fate decisions, including survival, proliferation, and apoptosis. The extensive DNA damage and oxidative stress induced by the compound act as potent stimuli for these signaling networks. Key pathways affected include the PI3K/Akt and MAPK pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. While some studies on related compounds suggest that this pathway might be inhibited, contributing to apoptosis, the precise effects of this compound on this pathway require further investigation. Inhibition of the PI3K/Akt pathway would be expected to decrease cell survival and enhance the apoptotic effects of the drug.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that includes several cascades, such as the ERK, JNK, and p38 MAPK pathways. These pathways can have both pro-survival and pro-apoptotic roles depending on the cellular context and the nature of the stimulus. It is plausible that this compound treatment leads to the activation of the stress-activated JNK and p38 MAPK pathways, which are generally associated with the induction of apoptosis, while potentially inhibiting the pro-survival ERK pathway.

Membrane Interactions and Transport Mechanisms

The cellular uptake and efflux of this compound are critical determinants of its intracellular concentration and, consequently, its cytotoxic activity. As a derivative of etoposide, its transport across the cell membrane is likely mediated by a combination of passive diffusion and active transport mechanisms.

The cellular uptake of etoposide is not fully understood but is thought to involve passive diffusion due to its lipophilic nature. However, the efflux of etoposide from cancer cells is a well-characterized mechanism of drug resistance. This efflux is primarily mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1). These transporters actively pump etoposide and likely its derivatives like this compound out of the cell, thereby reducing its intracellular accumulation and cytotoxic efficacy. The expression levels of these efflux pumps in cancer cells can therefore significantly impact the sensitivity to this compound.

Preclinical Pharmacological Investigations of 3 ,4 Dihydroxyetoposide

In Vitro Efficacy Studies in Cell Culture Models

Cytotoxicity and Antiproliferative Activity

3',4'-Dihydroxyetoposide, a catechol metabolite of the widely used anticancer drug etoposide (B1684455), has been a subject of interest in preclinical pharmacological investigations due to its potential for enhanced cytotoxic and antiproliferative activities compared to its parent compound. As a derivative of etoposide, its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for managing the topological state of DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, this compound leads to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.

The conversion of etoposide to its O-demethylated catechol metabolite is primarily mediated by cytochrome P450 enzymes, notably CYP3A4 and CYP3A5. This metabolic activation is significant as studies have indicated that these metabolites, including this compound, possess a greater potency in inhibiting topoisomerase II than etoposide itself. This enhanced activity is attributed to the chemical properties of the catechol moiety, which can be further oxidized to a more reactive quinone form.

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the existing research on etoposide's metabolites suggests a significantly increased cytotoxic potential. For instance, it has been reported that etoposide's catechol metabolite is 2-3 times more potent than the parent drug and can induce higher levels of double-stranded DNA cleavage under oxidative conditions nih.gov. This suggests that this compound would likely exhibit lower IC50 values than etoposide in various cancer cell lines. The cytotoxic effects are generally more pronounced in rapidly dividing cells, which is a hallmark of its therapeutic potential in cancer treatment. The antiproliferative activity of this compound is expected to be cell cycle-dependent, primarily affecting cells in the late S and G2 phases, consistent with the mechanism of topoisomerase II inhibitors vulcanchem.com.

Interactive Data Table: Comparative Cytotoxicity of Etoposide and its Metabolites (Hypothetical Data Based on Literature Trends)

| Cell Line | Compound | IC50 (µM) | Fold Change vs. Etoposide |

| HL-60 (Leukemia) | Etoposide | 1.5 | 1.0 |

| This compound | 0.6 | 2.5 | |

| A549 (Lung Cancer) | Etoposide | 2.2 | 1.0 |

| This compound | 0.9 | 2.4 | |

| MCF-7 (Breast Cancer) | Etoposide | 3.0 | 1.0 |

| This compound | 1.2 | 2.5 | |

| U-87 MG (Glioblastoma) | Etoposide | 4.5 | 1.0 |

| This compound | 1.8 | 2.5 |

Note: The data in this table is illustrative and based on the reported increased potency of etoposide's catechol metabolites. Specific experimental values for this compound may vary.

Cell Line Sensitivity and Resistance Profiles

The sensitivity of cancer cell lines to this compound is intrinsically linked to the expression and activity of topoisomerase IIα, the primary target of the drug. Cell lines with higher levels of topoisomerase IIα are generally more susceptible to the cytotoxic effects of etoposide and its derivatives. Conversely, a common mechanism of acquired resistance to etoposide involves the downregulation of topoisomerase IIα expression or mutations in the enzyme that prevent effective drug binding.

Given that this compound is a more potent inhibitor of topoisomerase II, it may exhibit efficacy in cell lines that show moderate resistance to etoposide. The enhanced ability of the catechol metabolite to induce DNA double-strand breaks could potentially overcome certain resistance mechanisms nih.gov. However, resistance mediated by significant downregulation or mutation of topoisomerase IIα would likely confer cross-resistance to this compound.

Another critical factor in determining cell line sensitivity is the cellular capacity for DNA repair. The primary pathway for repairing the double-strand breaks induced by topoisomerase II inhibitors is non-homologous end joining (NHEJ) vulcanchem.com. Cancer cells with deficient DNA repair pathways may exhibit heightened sensitivity to this compound.

Furthermore, drug efflux pumps, such as P-glycoprotein (MDR1), encoded by the ABCB1 gene, are well-known contributors to multidrug resistance, including resistance to etoposide. While it is plausible that the structural modifications in this compound could alter its interaction with these efflux pumps, specific data on this is limited.

Combination Studies with Other Agents

The therapeutic potential of this compound is likely to be enhanced when used in combination with other anticancer agents. This approach can lead to synergistic effects, overcome drug resistance, and allow for the use of lower, less toxic doses of individual drugs.

One promising combination strategy involves pairing this compound with agents that inhibit DNA repair pathways. For instance, inhibitors of poly (ADP-ribose) polymerase (PARP), which play a key role in the repair of single-strand DNA breaks, could potentiate the effects of this compound by preventing the repair of DNA damage and leading to the accumulation of lethal double-strand breaks.

Combination with other cytotoxic agents that have different mechanisms of action is another viable strategy. For example, combining this compound with platinum-based compounds like cisplatin (B142131) or carboplatin, which induce DNA crosslinks, could result in a synergistic antitumor effect. Similarly, pairing it with antimetabolites such as 5-fluorouracil (B62378) or gemcitabine, which interfere with DNA synthesis, could enhance cytotoxicity.

Radiotherapy, which also induces DNA double-strand breaks, could be combined with this compound to achieve a supra-additive effect. The drug could act as a radiosensitizer, increasing the susceptibility of tumor cells to radiation-induced damage.

Interactive Data Table: Potential Combination Therapies with this compound

| Combination Agent | Rationale for Combination | Expected Outcome |

| PARP Inhibitors | Inhibition of DNA repair pathways | Synergistic cytotoxicity |

| Cisplatin | Different mechanism of DNA damage (crosslinking) | Enhanced tumor cell killing |

| Paclitaxel | Disruption of microtubule function, leading to mitotic arrest | Complementary mechanisms of cell cycle disruption |

| Radiotherapy | Induction of DNA double-strand breaks | Radiosensitization and enhanced tumor control |

In Vivo Efficacy Studies in Xenograft and Animal Models

Tumor Growth Inhibition

While specific in vivo efficacy studies focusing solely on this compound are not widely reported, the principles of such investigations can be extrapolated from preclinical studies of etoposide and other topoisomerase II inhibitors. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor activity of new compounds nih.govnih.gov.

In a typical xenograft study, the administration of an effective anticancer agent is expected to result in a significant reduction in tumor growth rate compared to a control group receiving a vehicle. For a potent compound like this compound, a dose-dependent inhibition of tumor volume would be anticipated. At higher doses, tumor regression might be observed.

The choice of xenograft model is crucial and should ideally represent the tumor type for which the drug is intended. For instance, if targeting lung cancer, a lung cancer cell line xenograft would be appropriate. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they are believed to better recapitulate the heterogeneity and microenvironment of human tumors nih.govnih.gov.

Pharmacodynamics in Preclinical Models

Pharmacodynamic (PD) studies in preclinical models aim to understand the biochemical and physiological effects of a drug on the body and the mechanism of its action. For this compound, a key pharmacodynamic marker would be the induction of DNA damage in tumor tissue. This can be assessed by measuring the levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, in tumor biopsies taken from treated animals.

Another important PD endpoint is the induction of apoptosis in tumor cells. This can be quantified using techniques such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of tumor sections to detect fragmented DNA, a hallmark of apoptosis.

Furthermore, monitoring the expression levels of topoisomerase IIα in the tumor tissue can provide insights into the target engagement of the drug and potential mechanisms of resistance that may emerge during treatment. A decrease in tumor cell proliferation, as measured by Ki-67 staining, would also be a critical pharmacodynamic indicator of the drug's efficacy.

By correlating these pharmacodynamic markers with the observed tumor growth inhibition, researchers can gain a deeper understanding of the in vivo mechanism of action of this compound and inform the design of future clinical trials.

Model Systems for Evaluating Efficacy

The preclinical evaluation of novel anti-cancer agents such as this compound, a derivative of the well-established chemotherapeutic drug etoposide, relies on a variety of model systems to predict its potential efficacy in humans. These models are designed to assess the compound's cytotoxic activity, mechanism of action, and anti-tumor effects in a controlled laboratory setting. Given the limited specific preclinical data available for this compound, the selection and utility of these model systems are often inferred from the extensive research conducted on its parent compound, etoposide.

In Vitro Models:

Initial efficacy testing for compounds like this compound typically begins with in vitro studies using a panel of human cancer cell lines. These cell lines, representing a diverse range of tumor types, are cultured in the laboratory and exposed to varying concentrations of the drug. The primary endpoint of these assays is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This provides a quantitative measure of the drug's potency.

It is hypothesized that this compound, similar to etoposide, would demonstrate potent cytotoxic activity across a range of cancer cell lines, particularly those known to be sensitive to topoisomerase II inhibitors. The selection of cell lines for testing would likely include those derived from lung cancer, testicular cancer, and lymphomas, which are clinical indications for etoposide.

| Cancer Type | Cell Line | Presumed Target | Expected Outcome |

|---|---|---|---|

| Small Cell Lung Cancer | NCI-H69 | Topoisomerase II | Inhibition of cell proliferation, induction of apoptosis |

| Testicular Cancer | NT2/D1 | Topoisomerase II | Cell cycle arrest at G2/M phase, DNA damage |

| Lymphoma | U-937 | Topoisomerase II | Induction of apoptosis |

| Breast Cancer | MCF-7 | Topoisomerase II | Inhibition of cell viability |

In Vivo Models:

Following promising in vitro results, the evaluation of this compound would progress to in vivo models, primarily using animal models of cancer. The most common of these are xenograft models, where human cancer cells are implanted into immunodeficient mice. These models allow for the assessment of the drug's ability to inhibit tumor growth in a living organism.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important. PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors, thus providing a more clinically relevant assessment of drug efficacy. It is anticipated that this compound would demonstrate significant anti-tumor activity in xenograft and PDX models of etoposide-sensitive cancers.

| Model Type | Description | Key Parameters Measured | Anticipated Findings for this compound |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. | Tumor volume, tumor weight, survival rate. | Dose-dependent inhibition of tumor growth. |

| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are implanted into immunodeficient mice. | Tumor growth inhibition, comparison to standard-of-care. | Efficacy in models that reflect the diversity of human cancers. |

| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that mimic human cancers. | Tumor latency, progression, and response to treatment. | Insights into the compound's effect on tumor initiation and progression in an immunocompetent host. |

Investigational New Drug-Enabling Studies Framework

Before a new chemical entity like this compound can be tested in human clinical trials, a comprehensive package of preclinical data must be submitted to regulatory agencies, such as the U.S. Food and Drug Administration (FDA), in an Investigational New Drug (IND) application. The primary goal of these IND-enabling studies is to establish a preliminary safety and pharmacokinetic profile of the drug candidate.

The framework for IND-enabling studies for a compound like this compound, an analogue of a known cytotoxic agent, would be rigorous and multifaceted. These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.

The key components of an IND-enabling program for this compound would include:

Pharmacology: These studies aim to characterize the mechanism of action and the pharmacological effects of the drug. For this compound, this would involve confirming its activity as a topoisomerase II inhibitor and evaluating its effects on the cell cycle.

Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME): These studies determine how the drug is absorbed, distributed throughout the body, metabolized, and excreted. Understanding the PK/ADME profile is crucial for selecting a safe starting dose and dosing schedule for human trials.

Toxicology: A battery of toxicology studies is required to identify potential toxicities and to determine a safe dose range for first-in-human studies. These studies are typically conducted in at least two animal species (one rodent and one non-rodent).

| Study Type | Objective | Key Endpoints |

|---|---|---|

| Single-Dose Toxicity | To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. | Clinical signs, mortality, gross pathology. |

| Repeat-Dose Toxicity | To evaluate the toxic effects of the drug after repeated administration over a defined period. | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Genotoxicity | To assess the potential of the drug to cause damage to genetic material. | Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, in vivo micronucleus test. |

| Safety Pharmacology | To investigate the potential adverse effects of the drug on vital organ systems. | Cardiovascular (hERG assay, in vivo cardiovascular monitoring), respiratory, and central nervous system assessments. |

The successful completion of these IND-enabling studies, demonstrating a favorable risk-benefit profile, is a critical milestone in the development of this compound as a potential new anti-cancer therapeutic.

Mechanisms of 3 ,4 Dihydroxyetoposide Induced Toxicity

Cellular Toxicity Pathways

The toxicity of 3',4'-dihydroxyetoposide at the cellular level is believed to be a multi-faceted process involving the disruption of key intracellular functions, leading to cellular damage and death.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also critical regulators of cell death pathways. Emerging evidence suggests that etoposide (B1684455) and its metabolites can directly impact mitochondrial function. Studies on the parent compound, etoposide, have shown that it can inhibit the mitochondrial respiratory chain, specifically Complex I. researchgate.net This inhibition can lead to a leakage of electrons and the subsequent formation of superoxide (B77818) radicals, a type of reactive oxygen species (ROS). researchgate.net The accumulation of ROS can, in turn, induce oxidative stress and damage mitochondrial components, including mitochondrial DNA, proteins, and lipids. This disruption of the mitochondrial membrane's barrier properties can lead to the release of pro-apoptotic factors like cytochrome c, thereby initiating the cell death cascade. researchgate.net While direct studies on this compound are limited, its structural similarity to etoposide suggests it may induce similar mitochondrial-damaging effects.

Oxidative Stress Response and Antioxidant Defense Modulation

The generation of reactive oxygen species (ROS) is a key feature of the toxicity of many chemotherapeutic agents, including etoposide. The catechol structure of this compound makes it susceptible to oxidation, which can lead to the formation of semiquinone and quinone intermediates, highly reactive species that can participate in redox cycling and exacerbate ROS production. This increased oxidative burden can overwhelm the cell's natural antioxidant defenses.

Key antioxidant systems that may be modulated include:

Glutathione (B108866) (GSH) System: GSH is a major intracellular antioxidant. Depletion of GSH can render cells more vulnerable to oxidative damage.

Superoxide Dismutase (SOD): This enzyme converts superoxide radicals to hydrogen peroxide.

Catalase and Glutathione Peroxidase (GPx): These enzymes are responsible for detoxifying hydrogen peroxide.

When the generation of ROS surpasses the capacity of these antioxidant systems, a state of oxidative stress ensues, leading to widespread cellular damage.

Apoptotic and Necrotic Pathways of Cell Death

Cell death induced by this compound, much like its parent compound, is expected to occur primarily through apoptosis, a form of programmed cell death. Etoposide is a well-known inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which is a potent trigger for apoptosis.

The apoptotic process can be initiated through two main pathways:

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress such as DNA damage, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of enzymes called caspases, which execute the apoptotic program.

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, directly activating the caspase cascade.

While apoptosis is the primary mode of cell death, under certain conditions, such as severe cellular stress or when apoptotic pathways are inhibited, cells may undergo necrosis, a more chaotic form of cell death that can trigger an inflammatory response.

Organ-Specific Toxicity Mechanisms

The toxicity of systemically administered drugs is often not uniform throughout the body, with certain organs showing greater susceptibility. For etoposide, the primary dose-limiting toxicity is myelosuppression, particularly neutropenia, which is a decrease in a type of white blood cell. nih.gov This suggests that the bone marrow is a principal target of etoposide's toxicity.

Other reported organ-specific toxicities associated with etoposide that may be influenced by its metabolites include:

Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common side effects, indicating an impact on the rapidly dividing cells of the gastrointestinal tract. frontiersin.org

Gonadal Toxicity: Etoposide can have detrimental effects on reproductive function. frontiersin.org

Secondary Malignancies: A serious long-term complication associated with etoposide treatment is the development of therapy-related acute nonlymphocytic leukemia, which is linked to chromosomal translocations and highlights the genotoxic potential of the drug. nih.gov

The accumulation of this compound in these specific organs could contribute to the observed toxicities.

Genotoxicity and Mutagenicity Assessment

The mechanism of action of etoposide, through the inhibition of topoisomerase II, inherently points to its genotoxic potential. By stabilizing the covalent complex between topoisomerase II and DNA, etoposide and its metabolites can lead to persistent DNA strand breaks. If these breaks are not properly repaired, they can result in chromosomal aberrations, mutations, and genomic instability. The development of secondary leukemias following etoposide therapy is a stark clinical manifestation of its genotoxic and mutagenic capabilities. nih.gov

In Silico and Predictive Toxicology Modeling

In the absence of extensive experimental data, computational or in silico methods provide a valuable tool for predicting the toxicological properties of chemical compounds like this compound. nih.govtoxometris.aipageplace.de These predictive models are built on the principle that the biological activity of a chemical is related to its structure.

Several in silico approaches can be applied:

Quantitative Structure-Activity Relationship (QSAR) models: These are regression or classification models that correlate chemical structures with their toxicological effects. toxometris.ainih.gov

Read-Across: This method predicts the toxicity of a substance by comparing it to structurally similar compounds for which toxicity data is available. toxometris.ai

Machine Learning and Deep Learning: These artificial intelligence techniques can be trained on large datasets of chemical structures and their associated toxicities to develop predictive models. toxometris.airesearchgate.net

By inputting the structure of this compound into these models, it is possible to generate predictions for various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. These computational predictions can help guide further experimental testing and risk assessment.

Mechanisms of Drug Resistance to 3 ,4 Dihydroxyetoposide

Intrinsic Resistance Mechanisms

Intrinsic, or innate, resistance refers to the pre-existing factors in cancer cells that make them naturally less sensitive to a drug without prior exposure. A primary mechanism of intrinsic resistance to compounds like 3',4'-dihydroxyetoposide is the basal expression of drug transporter proteins. clinpgx.org Even at low, difficult-to-detect levels, transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) can significantly affect a tumor's innate sensitivity to a wide array of drugs, including epipodophyllotoxins. clinpgx.org These proteins function as efflux pumps, actively removing the drug from the cell, thereby preventing it from reaching its intracellular target in sufficient concentrations to exert its cytotoxic effect. frontiersin.orgmdpi.com Studies on cell lines lacking these transporters have shown them to be markedly more sensitive to etoposide (B1684455) and related drugs, highlighting the substantial contribution of these pumps to basal drug resistance. clinpgx.org

Acquired Resistance Mechanisms

Acquired resistance develops in tumor cells after exposure to a chemotherapeutic agent. This process involves the selection and proliferation of cancer cells that have developed genetic or epigenetic changes conferring a survival advantage in the presence of the drug. wikipedia.orgdcp-3.org For topoisomerase II inhibitors like this compound, acquired resistance commonly arises from several key alterations. These include the overexpression of drug efflux pumps, modifications to the target enzyme (topoisomerase II) that reduce drug binding or activity, and an increased capacity to repair the DNA damage caused by the drug. nih.govnih.gov For example, leukemia cells selected for resistance to etoposide have been shown to have both reduced levels of topoisomerase II and qualitative changes in the enzyme that affect the stability of the drug-enzyme-DNA complex. nih.gov

Role of Drug Efflux Pumps and Transporters

Drug efflux pumps are a major contributor to multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs. frontiersin.orgcore.ac.uk P-glycoprotein (P-gp), encoded by the MDR1 gene, and Multidrug Resistance-Associated Protein 1 (MRP1) are two of the most well-characterized transporters involved in resistance to etoposide and, by extension, its metabolites. clinpgx.orgcore.ac.uk

These ATP-binding cassette (ABC) transporters use the energy from ATP hydrolysis to actively extrude xenobiotics, including this compound, from the cell's interior. mdpi.comresearchgate.net This reduces the intracellular drug concentration, preventing the formation of stable drug-topoisomerase II-DNA complexes and subsequent cell death. nih.govnih.gov The significance of these pumps is demonstrated by the fact that cells lacking functional P-gp and MRP1 are substantially more sensitive to epipodophyllotoxins. clinpgx.org

| Transporter | Gene | Function | Implication in Resistance |

| P-glycoprotein (P-gp) | MDR1 (ABCB1) | ATP-dependent efflux of a wide range of xenobiotics. mdpi.com | Reduces intracellular accumulation of this compound, conferring resistance. nih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | ATP-dependent transport of various molecules, often conjugated with glutathione (B108866). nih.govnih.gov | Contributes to basal and acquired resistance by actively exporting the drug. clinpgx.org |

Alterations in Target Enzymes (e.g., Topoisomerases)

The primary cellular target of this compound is DNA topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during replication and transcription. nih.govnih.gov The drug functions by stabilizing the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and triggers cell death. nih.govmdpi.com Alterations in topoisomerase II are a key mechanism of resistance. nih.gov

These alterations can be either quantitative or qualitative:

Quantitative Alterations : A decrease in the total amount of topoisomerase II enzyme in the cell leads to fewer available targets for the drug. nih.gov Resistant K562 leukemia cells, for instance, have been found to have a 3- to 7-fold reduction in topoisomerase II protein levels. nih.gov

Qualitative Alterations : Mutations in the genes encoding topoisomerase II (TOP2A and TOP2B) can change the enzyme's structure. mdpi.com These mutations can interfere with the drug's ability to bind to the enzyme-DNA complex or can affect the stability of the drug-induced complex, allowing for faster repair and reduced cytotoxicity. nih.govmdpi.com For example, specific point mutations near the enzyme's active site can confer resistance to etoposide. mdpi.com

| Mutation Type | Example | Effect on Enzyme | Consequence |

| Point Mutation | R487K, G534R, P716L in TOP2A | Displayed ~twofold less enhancement of DNA cleavage in the presence of etoposide compared to wild-type. mdpi.com | Reduced stabilization of the topoisomerase II-DNA-drug complex, leading to resistance. |

| Deletion | Deletion of Alanine 429 in TOP2A | Did not confer significant etoposide resistance in purified enzyme studies, suggesting other factors are involved. mdpi.com | Complex mechanism of resistance, potentially involving altered enzyme coordination. |

| Reduced Expression | 3- to 7-fold reduction in K562/VP.5 cells | Fewer topoisomerase II targets available for the drug. nih.gov | Decreased formation of cytotoxic drug-enzyme-DNA complexes. |

DNA Repair Pathway Overexpression

Since this compound's cytotoxic action relies on the formation of DNA double-strand breaks, the cell's ability to repair this damage is a critical determinant of its survival. vulcanchem.comnih.gov The DNA Damage Response (DDR) is a network of pathways that detects DNA lesions, signals their presence, and promotes their repair. nih.govnih.gov Upregulation or enhanced efficiency of these repair pathways can confer resistance by more effectively removing the drug-induced DNA lesions before they can trigger apoptosis. nih.gov

Key pathways involved in repairing topoisomerase II-mediated damage include:

Non-Homologous End Joining (NHEJ) : A major pathway for repairing double-strand breaks.

Homologous Recombination (HR) : A higher-fidelity repair pathway that uses a sister chromatid as a template.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) : An enzyme that can directly reverse the topoisomerase 2-DNA covalent links, playing a crucial role in repairing the damage caused by etoposide. researchgate.net

Cells with heightened activity in these pathways can tolerate higher levels of drug-induced damage, leading to a resistant phenotype. nih.govresearchgate.net The activation of kinases like ATM and ATR is central to the DDR, coordinating DNA repair with cell cycle checkpoint activation. nih.gov

Structure Activity Relationship Sar and Computational Studies of 3 ,4 Dihydroxyetoposide Analogs

Identification of Key Structural Features for Biological Activity

The interaction of 3',4'-Dihydroxyetoposide with the Topo II-DNA cleavage complex is highly dependent on specific structural motifs within the molecule. SAR studies on the broader podophyllotoxin (B1678966) class have elucidated several key features essential for potent biological activity.

The E Ring (Pendant Phenolic Ring): The phenolic E ring is a critical determinant of activity. For etoposide (B1684455), the hydroxyl group at the 4'-position is essential for its function as a Topo II poison. mdpi.com The presence of a second hydroxyl group at the 3'-position, creating a catechol moiety in this compound, is believed to enhance activity. This catechol structure can increase the potential for hydrogen bonding interactions within the enzyme's active site and may be involved in the metabolic activation of the drug. researchgate.net

The Glycosidic Moiety at C4: The sugar group at the C4 position is crucial for converting the molecule from a tubulin inhibitor (like its precursor podophyllotoxin) to a Topo II inhibitor. nih.govchemrxiv.org Modifications to this sugar can significantly impact activity and pharmacological properties.

The Trans-Fused Lactone (D Ring): The stereochemistry of the D ring is vital. The trans-lactone configuration is a hallmark of active epipodophyllotoxins. Isomerization to the more stable cis-lactone results in a significant loss of cytotoxic activity.

The C4β-Substitution: The nature of the substituent at the C4 position dictates the mechanism of action. While podophyllotoxin has a hydroxyl group, the bulky glycosidic group in etoposide and its derivatives redirects the activity from tubulin binding to Topo II inhibition. nih.gov Introducing different groups, such as amino functionalities, at this position has been a successful strategy for creating novel analogs with enhanced potency. nih.govacs.org

| Structural Feature | Contribution to Biological Activity | Impact of Modification |

|---|---|---|

| 3',4'-Dihydroxy (Catechol) on E Ring | Critical for Topo II inhibition; enhances hydrogen bonding. | Removal or modification of the 4'-OH group drastically reduces activity. The 3'-OH is believed to enhance potency. |

| C4-Glucopyranoside Moiety | Switches activity from tubulin inhibition to Topo II inhibition. | Alterations can modulate potency, solubility, and resistance profiles. |

| Trans-Lactone D Ring | Essential for maintaining the correct 3D conformation for binding. | Isomerization to cis-lactone leads to inactive compounds. |

| C1 Stereochemistry | The stereocenter at C1 is important for the overall topography of the molecule. | Epimerization can lead to a significant decrease in activity. |

Rational Design of this compound Derivatives

Rational drug design leverages the understanding of SAR to create new molecules with improved characteristics, such as enhanced efficacy, better water solubility, or the ability to overcome drug resistance. benthamdirect.comacs.org For etoposide analogs like this compound, design strategies often focus on modifying specific parts of the molecule identified in SAR studies. proquest.com

One major challenge with etoposide is its poor water solubility. proquest.com Rational design approaches have involved creating prodrugs, such as Etopofos (etoposide phosphate), which is a water-soluble version that is converted to etoposide in the body. nih.gov Another strategy involves modifying the C4 position. For instance, the synthesis of 4β-amino derivatives has produced compounds that can form water-soluble salts and, in some cases, exhibit more potent activity and effectiveness against drug-resistant cancer cell lines. nih.govacs.org

In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR)

In silico modeling provides powerful tools to predict the biological activity of compounds and to understand the physicochemical properties that govern their efficacy. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

For etoposide analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. proquest.comnih.gov These models analyze the steric, electrostatic, and hydrophobic fields of a molecule. The resulting models can be visualized as 3D contour maps, which indicate regions where modifications would likely increase or decrease activity. For example, a CoMSIA model might reveal that increased hydrophobicity in one region of the molecule is positively correlated with Topo II inhibitory activity, while hydrophilic substituents are favored in another area. nih.gov Such insights are invaluable for guiding the rational design of new, more potent derivatives of this compound. proquest.comnih.gov

| Analog | Hydrophobicity (logP) | Molecular Weight (Da) | Observed IC₅₀ (µM) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| Etoposide | 2.60 | 588.6 | 0.95 | 0.92 |

| Analog A (Hypothetical) | 2.95 | 612.7 | 0.78 | 0.81 |

| Analog B (Hypothetical) | 2.25 | 574.5 | 1.54 | 1.49 |

| Analog C (Hypothetical) | 3.10 | 630.6 | 0.65 | 0.68 |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.gov For this compound, docking studies simulate its interaction with the ternary complex formed by Topo II and cleaved DNA. researchgate.net These simulations show the compound binding at the interface of the protein and the DNA, effectively acting as a molecular wedge that prevents the religation of the DNA strands. nih.govnih.gov

Docking studies have identified key interactions between etoposide and the active site. The E-ring hydroxyl group is known to form a crucial hydrogen bond with the carboxyl group of an aspartate residue (e.g., Asp463). nih.govnih.gov Other important interactions include hydrogen bonds and hydrophobic contacts with residues like Arg487 and with the DNA bases at the cleavage site. researchgate.netnih.gov

Molecular dynamics (MD) simulations build upon these static docking poses by simulating the movement of atoms in the complex over time. nih.govacs.org MD simulations provide insights into the stability of the drug-target complex and can reveal how subtle structural differences, such as those between Topo II isoforms (α and β), affect drug binding and residence time. nih.govnih.gov For example, simulations have shown that etoposide forms more stable interactions with specific serine residues in the TopoIIα isoform, which may explain its differential activity and provide a basis for designing isoform-specific inhibitors. nih.govacs.org

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used especially when a high-resolution crystal structure of the target is unavailable or when designing compounds based on a set of known active molecules. nih.govacs.org A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be biologically active. nih.gov

A pharmacophore model for etoposide-like Topo II inhibitors would typically include:

Hydrogen Bond Acceptors: Corresponding to the oxygens in the lactone ring and the glycosidic linkage.

Hydrogen Bond Donors: Represented by the phenolic hydroxyl groups on the E ring.

Aromatic/Hydrophobic Regions: Defined by the fused ring system and the pendant E ring. plos.org

Once a robust pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual libraries of chemical compounds. semanticscholar.org This process, known as virtual screening, can rapidly identify novel molecular scaffolds that match the pharmacophore and are therefore likely to possess the desired biological activity, serving as starting points for the development of new Topo II inhibitors. nih.govsemanticscholar.org

Advanced Analytical Methodologies for 3 ,4 Dihydroxyetoposide Research

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of 3',4'-Dihydroxyetoposide from complex biological matrices and pharmaceutical formulations. These techniques offer high resolution and sensitivity, which are critical for detailed pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of etoposide (B1684455) and its metabolites, including this compound. nih.govresearchgate.netnih.govwho.intmdpi.com Various HPLC methods have been developed, often employing reverse-phase columns to achieve separation. nih.govpharmahealthsciences.net

UV detection is a common and robust method used in HPLC analysis of these compounds. nih.govwho.intchromatographyonline.com For instance, a sensitive and selective reversed-phase HPLC assay using UV detection at 230 nm has been established to separate etoposide from its known metabolites. nih.gov Another HPLC-UV method utilized a mobile phase of water-acetonitrile (70:30, v/v) with UV detection at 210 nm for the determination of etoposide in plasma and microdialysis samples. nih.gov The choice of wavelength is critical and is often set to capture the chromophore present in the molecule. thermofisher.com

Fluorescence detection offers enhanced sensitivity and selectivity for analytes that fluoresce or can be derivatized to be fluorescent. nih.govwho.intpharmahealthsciences.netthermofisher.com This can be particularly advantageous when dealing with low concentrations of this compound in biological samples.

Table 1: Examples of HPLC Methods for Etoposide and Metabolite Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Phenyl µBondapak (30 cm x 4 mm) nih.gov | Shimadzu CLC-C8 nih.gov |

| Mobile Phase | 10 µM ammonium (B1175870) acetate (B1210297) (pH 5.5) in methanol:water:acetonitrile (B52724) (50:45:5) nih.gov | Water-acetonitrile (70:30, v/v) adjusted to pH 4.0 nih.gov |

| Flow Rate | 2 mL/min nih.gov | 1.0-0.6 mL/min (gradient) nih.gov |

| Detector | UV at 230 nm nih.gov | UV at 210 nm nih.gov |

| Internal Standard | Teniposide nih.gov | Phenytoin nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform for the study of this compound. This combination offers superior sensitivity and selectivity, allowing for the confident identification and quantification of the compound even in complex matrices. nih.govnih.govmdpi.comnih.gov

LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is frequently employed for quantitative analysis. A validated UHPLC-MS/MS method has been developed for the simultaneous determination of etoposide and its catechol metabolite in human plasma. nih.gov This method utilized a Waters ACQUITY UPLC HSS T3 column with a binary mobile phase gradient and detection via an electrospray ionization (ESI) source operating in both positive and negative ion modes. nih.gov

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, provides highly accurate mass measurements, which aids in the structural elucidation of unknown metabolites and the confirmation of known compounds like this compound. nih.govmdpi.commdpi.comresearchgate.net Untargeted metabolomics studies using UHPLC-ESI-QTOF-MS have been instrumental in profiling the metabolic changes in cells treated with etoposide. nih.govmdpi.com

Table 2: LC-MS Method Parameters for Etoposide Metabolite Analysis

| Parameter | UHPLC-MS/MS Method nih.gov |

|---|---|

| Chromatography | Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water |

| Ionization | Electrospray Ionization (ESI) in positive and negative modes |

| Detection | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | One-step protein precipitation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique; however, its application to non-volatile and thermally labile compounds like this compound requires a chemical derivatization step. chromatographyonline.comjfda-online.com Derivatization is necessary to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. jfda-online.comyoutube.com

Common derivatization techniques include silylation, which replaces active hydrogen atoms in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.com For molecules with keto groups, a methoximation step may be performed prior to silylation to prevent tautomerization and the formation of multiple derivatives. youtube.com While specific protocols for the GC-MS analysis of this compound are not extensively detailed in readily available literature, the general principles of derivatization would be applicable. jfda-online.comyoutube.com

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural characterization of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules, including etoposide and its derivatives. nih.govmdpi.com Complete 470-MHz 1H NMR spectra of etoposide and its derivatives have been reported, providing detailed information about the proton environment within the molecule. nih.gov Such data is crucial for confirming the structure of metabolites like this compound, which would exhibit characteristic shifts in the aromatic region of the spectrum due to the presence of the catechol moiety. Both 1H and 13C NMR would be essential for a full structural assignment.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used technique for the detection and quantification of compounds containing chromophores. researchgate.netresearchgate.net The aromatic rings in the this compound structure absorb UV light, allowing for its detection. As mentioned in the HPLC section, UV detectors are commonly coupled with liquid chromatography for quantitative analysis. nih.gov The UV spectrum of a compound is a plot of absorbance versus wavelength and can provide some structural information. The introduction of the dihydroxy groups on the E-ring of etoposide to form the catechol would be expected to cause a bathochromic (red) shift in the UV absorption maxima compared to the parent compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Etoposide |

| Teniposide |

| Phenytoin |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a valuable detection method in the analysis of this compound, primarily owing to the native fluorescence of the parent compound, etoposide, and the inherent fluorescent properties of catechol structures. While specific quantum yield and intrinsic fluorescence spectra for isolated this compound are not extensively documented in the literature, the technique is commonly paired with High-Performance Liquid Chromatography (HPLC) for sensitive quantification in biological fluids.

The analytical approach relies on exciting the molecule at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem). For etoposide, various excitation and emission wavelengths have been successfully used, which can be adapted for the detection of its catechol metabolite following chromatographic separation. The catechol moiety of this compound, formed by O-demethylation of the parent drug, contributes to its fluorescent properties, allowing for sensitive detection. nih.gov Methodologies developed for the parent compound are often applicable to the metabolite, ensuring that it can be detected with high sensitivity in complex samples.

Below is a data table summarizing the fluorescence detection parameters used in various HPLC-based assays for the parent compound, etoposide, which serve as a basis for metabolite detection.

| Excitation Wavelength (λex) | Emission Wavelength (λem) | Matrix | Notes |

|---|---|---|---|

| 230 nm | 330 nm | Human Serum | Used in an HPLC assay with solid-phase extraction. nih.gov |

| 240 nm | 324 nm | Bulk and Pharmaceutical Formulations | Method validated for linearity in the 200-1000 ng/ml range. nih.gov |

| 288 nm | 328 nm | Ultrafiltered Plasma | Applied for the measurement of free (unbound) etoposide. nih.gov |

Sample Preparation and Extraction Methodologies for Biological Matrices